2-amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Description
2-Amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a structurally complex amino acid derivative featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 6 and a methyl group at position 4. The chlorine substituent introduces electron-withdrawing effects, while the methyl group may enhance steric bulk, collectively influencing solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
2-amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-5-2-8(12)15-10-9(5)6(4-14-10)3-7(13)11(16)17/h2,4,7H,3,13H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHXPZMIUIDJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CN2)CC(C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the construction of the pyrrolo[2,3-b]pyridine core through cyclization reactions. For instance, the Fischer indole synthesis can be employed, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole structure . Subsequent functional group modifications, such as chlorination and methylation, are carried out to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes present in the structure to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the role of 2-amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Research indicates that derivatives of this compound exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making them promising candidates for cancer treatment.
For instance, a study demonstrated that a related pyrrolo[2,3-b]pyridine derivative effectively inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis, showcasing its potential as an anticancer agent . The IC50 values for FGFR inhibition were reported as low as 7 nM, indicating high potency .
Neurological Research
The compound's structural characteristics suggest potential applications in neurological disorders. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, particularly in modulating glutamate receptors. This could provide insights into developing treatments for conditions like Alzheimer's disease and schizophrenia.
Case Study: FGFR Inhibition
A significant study focused on the synthesis and evaluation of various pyrrolo[2,3-b]pyridine derivatives, including our compound of interest. The findings revealed that specific modifications to the structure enhanced FGFR inhibitory activity and selectivity . The study emphasized the importance of structure-activity relationships (SAR) in optimizing these compounds for therapeutic use.
Case Study: Neuroprotective Effects
Another research initiative investigated the neuroprotective effects of pyrrolo[2,3-b]pyridine derivatives in animal models of neurodegeneration. The results indicated that these compounds could protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to fit into the binding pockets of proteins, disrupting normal cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Electronic and Steric Effects
Physicochemical Properties
- The chloro substituent likely reduces aqueous solubility compared to non-halogenated analogs (e.g., 3-(4-Methyl-1H-pyrrolo[...]propanoic acid), as seen in similar halogenated vs. non-halogenated pairs .
- The pyridine-based analog (R)-2-Amino-3-(pyridin-3-yl)propanoic acid () has a lower molecular weight (166.18 vs. ~262.67) and simpler structure, suggesting improved pharmacokinetic properties but reduced heterocyclic complexity .
Biological Activity
2-Amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (CAS No. 21760-76-9) is a compound of interest due to its potential therapeutic applications linked to its biological activity. This article reviews the existing literature on the biological properties of this compound, including its mechanism of action, pharmacological effects, and potential applications in drug development.
The molecular formula of 2-amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is with a molecular weight of approximately 241.68 g/mol. It is characterized by the presence of a pyrrolo[2,3-b]pyridine moiety, which is known for its diverse biological activities.
Research indicates that compounds with similar structures often interact with various biological targets, including receptor tyrosine kinases. The inhibition of such receptors can lead to significant therapeutic effects in cancer and inflammatory diseases. The specific mechanism of action for 2-amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is still under investigation, but it may involve modulation of signaling pathways related to cell proliferation and survival.
Pharmacological Effects
Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activities against fibroblast growth factor receptors (FGFRs). For instance, related compounds have demonstrated IC50 values in the nanomolar range against FGFR1, 2, and 3, suggesting a strong potential for anti-cancer applications .
Table 1: Biological Activity Overview
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine Derivative | FGFR1 | 7 | Inhibition of cell proliferation |
| Pyrrolo[2,3-b]pyridine Derivative | FGFR2 | 9 | Induction of apoptosis |
| Pyrrolo[2,3-b]pyridine Derivative | FGFR3 | 25 | Inhibition of migration and invasion |
Case Studies
- In vitro Studies : A recent study evaluated the effects of a related pyrrolo compound on breast cancer cell lines (4T1). The compound exhibited significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
- In vivo Studies : Another investigation focused on the pharmacokinetics and bioavailability of similar pyrrolopyridine derivatives in animal models. Results indicated favorable absorption and distribution profiles, supporting their viability as therapeutic agents in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
